Methyl 4-(1-pyrrolidinecarbonyl)benzoate
Overview
Description
“Methyl 4-(1-pyrrolidinecarbonyl)benzoate” is a chemical compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15NO3 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can be synthesized from N-carbamate-protected amino alcohols via the activation of the hydroxyl group using orthoesters .Scientific Research Applications
1. Electrochromic Materials and pH Sensors Methyl 4-(1-pyrrolidinecarbonyl)benzoate derivatives have been used in the development of electrochromic materials. A study by Almeida et al. (2017) demonstrated the synthesis of a magenta polypyrrole derivatized with Methyl Red azo dye. This material exhibited enhanced electrochromic properties, such as chromatic contrast and switching time, making it suitable for applications in pH sensors due to its color variation in different pH conditions (Almeida et al., 2017).
2. Supramolecular Liquid Crystals The compound has been explored in the synthesis of supramolecular liquid crystals. Naoum et al. (2010) prepared derivatives of this compound to investigate the effect of different substituents on the stability of supramolecular liquid crystal phases. This research aids in understanding the molecular interactions in liquid crystals, which are critical in display technologies and other applications (Naoum, Fahmi & Almllal, 2010).
3. Polymer Synthesis This chemical has been used in the synthesis of hyperbranched aromatic polyamides. Yang et al. (1999) conducted a study on the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, which yielded a hyperbranched aromatic polyamide. Such polymers have applications in advanced materials due to their unique structural properties (Yang, Jikei & Kakimoto, 1999).
4. Photophysical Property Study Research by Yoon et al. (2019) on S, N, and Se-modified methyl salicylate derivatives, related to this compound, provided insights into their photophysical properties. Such studies are crucial for the development of new materials with specific optical properties, potentially useful in sensors, photovoltaics, and organic electronics (Yoon et al., 2019).
5. Synthesis of Cyclopalladated Compounds The compound has been employed in the synthesis of cyclopalladated compounds. Albert et al. (2016) synthesized dinuclear cyclopalladated compounds using this compound, which have potential applications in catalysis and material science (Albert et al., 2016).
6. Antimicrobial Applications A study by Eldeab (2019) on substituted pyridyl benzoates, related to this compound, showed promising antimicrobial activity. Such research is significant in the development of new antimicrobial agents (Eldeab, 2019).
Properties
IUPAC Name |
methyl 4-(pyrrolidine-1-carbonyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVTOYUVOZTQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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